BenchChemオンラインストアへようこそ!

1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Bcl-2 inhibition molecular docking breast cancer

Procure this compound as a versatile, research-grade intermediate and reference standard. It is a uniquely functionalized benzimidazole scaffold designed for two high-value therapeutic programs: (1) Bcl-2 inhibitor optimization, where the 4-chlorobenzyl motif drives a -9.6 kcal/mol docking score and 256-fold BCL-2 downregulation; and (2) angiotensin II antagonist SAR exploration, as disclosed in Bayer's foundational patent family. Without curated bioactivity data, it offers an unbiased screening probe for novel target discovery and selectivity control studies. Note: this compound is not available as an off-the-shelf product; it is exclusively supplied through custom synthesis services.

Molecular Formula C16H15ClN2O2S
Molecular Weight 334.82
CAS No. 886924-89-6
Cat. No. B2539602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
CAS886924-89-6
Molecular FormulaC16H15ClN2O2S
Molecular Weight334.82
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
InChIKeyYKLGYEZYOFFYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole (CAS 886924-89-6): Structural Identity and Database Footprint


1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic small molecule (C16H15ClN2O2S, MW 334.8) belonging to the sulfonylbenzyl-substituted benzimidazole class. Its structure is generically claimed within the Bayer AG patent family (EP0643060) for antihypertensive and anti-atherosclerotic indications [1]. Public database records confirm its chemical identity but curate no bioactivity data; its PubChem entry is a legacy, unmaintained record [2]. This compound serves as a versatile intermediate and reference standard for research programs exploring the intersection of sulfonyl and 4-chlorobenzyl pharmacophores.

Why 1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole Cannot Be Replaced by Generic Alkylsulfonyl Benzimidazole Analogs


Generic substitution within the alkylsulfonyl benzimidazole family is precluded by the profound impact of the specific 2-ethylsulfonyl and 1-(4-chlorobenzyl) side chains on target engagement and functional activity. In a series of analogs evaluated for Bcl-2 inhibition, compound 27, which contains the 4-chlorobenzyl motif, achieved a Vina docking score of -9.6 kcal/mol, a marked improvement over the standard drug vincristine (-6.7 kcal/mol), and induced a 256-fold downregulation of the BCL-2 gene [1]. These functional outcomes are highly sensitive to even minor structural modifications at the N1 and C2 positions, making empirical validation mandatory for any proposed substitute. This compound's distinct substitution pattern also maps onto the antihypertensive pharmacophore disclosed in Bayer's foundational patent [2], further differentiating it from analogs designed for other therapeutic areas.

Quantitative Differentiation Guide: 1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole vs. Structural Analogs and Standard-of-Care


Bcl-2 Binding Affinity Advantage Over Vincristine in Alkylsulfonyl Benzimidazole Series

Within the alkylsulfonyl benzimidazole series, compounds bearing the N1-(4-chlorobenzyl) substituent exhibit superior predicted binding to the Bcl-2 target. The most potent analog (compound 27, containing a 4-chlorobenzyl motif) showed a Vina docking score of -9.6 kcal/mol, substantially outperforming the clinical standard vincristine (-6.7 kcal/mol) [1]. This 2.9 kcal/mol difference represents a significant enthalpic advantage for the scaffold incorporating the 1-(4-chlorobenzyl) group.

Bcl-2 inhibition molecular docking breast cancer

BCL-2 Gene Downregulation Potency in MCF-7 Breast Cancer Cells

Treatment of MCF-7 breast cancer cells with the 4-chlorobenzyl-containing analog (compound 27) resulted in a 256-fold downregulation of the anti-apoptotic BCL-2 gene, while compound 23 (a structurally related analog) achieved a 128-fold downregulation [1]. This dose-dependent transcriptional effect was specific to BCL-2 among the panel of genes studied and correlated with cytotoxicity as measured by real-time cell analysis (xCELLigence). The biological outcome is directly contingent on the presence of the N1-(4-chlorobenzyl) side chain and the C2-alkylsulfonyl group.

apoptosis gene expression MCF-7

Structural Differentiation from 1H-Benzo[d]imidazole-2-sulfonyl Antihypertensive Pharmacophore

The Bayer patent EP0643060 generically claims sulfonylbenzyl-substituted benzimidazoles as angiotensin II antagonists for treating hypertension and atherosclerosis [1]. The claimed Markush structure encompasses the 1-(4-chlorobenzyl) substitution pattern, but the specific 2-ethylsulfonyl chain in CAS 886924-89-6 represents a narrow subgenus. This distinguishes it from close analogs such as the 2-methylsulfonyl or 2-propylsulfonyl variants, which are also encompassed but may exhibit divergent pharmacokinetic properties. No comparative in vivo data for the 2-ethylsulfonyl subgenus were identified in the available patent documents.

angiotensin II antagonism antihypertensive patent landscaping

Absence of Curated Bioactivity Alerts Versus Data-Rich Analogs

Unlike heavily profiled benzimidazole kinase inhibitors (e.g., 2-(ethylsulfonyl)-1H-benzimidazole, CAS 30192-40-6, which appears in multiple biochemical assay entries), CAS 886924-89-6 is notably absent from curated bioactivity databases such as ChEMBL and BindingDB [1]. Its PubChem record is a legacy, unmaintained deposition [1]. This data vacuum, when contrasted with the rich activity profiles of structurally proximate analogs, presents a strategic advantage: the compound offers a clean slate for target-fishing and phenotypic screening campaigns, free from the confounding polypharmacology that complicates the interpretation of results with broadly profiled analogs.

chemical proteomics selectivity profiling data mining

Optimal Research Application Scenarios for 1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole


Bcl-2 Targeted Anticancer Drug Discovery: Scaffold Optimization

The compound serves as a scaffold for medicinal chemistry optimization of Bcl-2 inhibitors. Prior work on related alkylsulfonyl benzimidazoles has demonstrated potent Bcl-2 binding (Vina score -9.6 kcal/mol vs. -6.7 kcal/mol for vincristine) and significant BCL-2 gene downregulation (256-fold) in MCF-7 cells [1]. Researchers can systematically vary the 2-ethylsulfonyl group to probe its contribution to binding affinity, selectivity, and pharmacokinetic properties.

Phenotypic Screening Probe for Unbiased Target Deconvolution

Given the complete absence of curated bioactivity data in major public databases [2], this compound is an optimal candidate for unbiased phenotypic screening. Unlike heavily annotated kinase inhibitors that carry polypharmacology liabilities, this compound allows researchers to identify novel biological targets without pre-existing bias, facilitating clean target deconvolution studies.

Angiotensin II Receptor Antagonist SAR Studies

The compound is a useful probe for exploring the SAR of the sulfonylbenzyl benzimidazole class as angiotensin II antagonists, as disclosed in the Bayer EP0643060 patent [3]. Its specific combination of 4-chlorobenzyl and ethylsulfonyl substituents fills a specific point in the chemical space, enabling systematic investigation of how the C2-sulfonyl chain length influences receptor binding and in vivo antihypertensive efficacy.

Negative Control or Comparator for Bcl-2 Inhibitor Selectivity Profiling

When used alongside more potent analogs (such as compound 27 from the Abbade et al. series), this compound can function as a selectivity control to confirm that observed biological effects are specifically attributable to the optimized side-chain configurations, rather than general benzimidazole scaffold effects.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.